5-methoxy-3-phenyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
56366-26-8 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1H-indole |
InChI |
InChI=1S/C15H13NO/c1-17-12-7-8-15-13(9-12)14(10-16-15)11-5-3-2-4-6-11/h2-10,16H,1H3 |
InChI Key |
HECFLCMJQQSTOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Advanced Chemical Transformations of 5 Methoxy 3 Phenyl 1h Indole
Retrosynthetic Analysis and Key Precursors for 5-methoxy-3-phenyl-1H-indole
A retrosynthetic analysis of this compound reveals several key disconnections and corresponding precursor molecules. The most common approach involves the formation of the indole (B1671886) nucleus as the final key step.
One primary disconnection is the C2-C3 bond of the indole ring, a strategy central to the Fischer indole synthesis. This leads back to a phenylhydrazone intermediate, which in turn is derived from 4-methoxyphenylhydrazine and a suitable carbonyl compound, specifically phenylacetaldehyde (B1677652) or a derivative.
Another logical disconnection is at the N1-C2 and C3-C3a bonds, which is characteristic of the Reissert indole synthesis. This pathway initiates from an ortho-substituted nitroaromatic compound, such as 2-nitro-4-methoxytoluene, and involves its condensation with a source of the C2-C3 fragment, like diethyl oxalate.
A third approach involves forming the bond between the C3 of the indole and the phenyl ring. This retrosynthetic cut suggests a coupling reaction between a 5-methoxyindole (B15748) core and a phenylating agent, a strategy realized in transition metal-catalyzed cross-coupling reactions.
The key precursors identified through these analyses include:
4-methoxyphenylhydrazine
Phenylacetaldehyde
2-nitro-4-methoxytoluene
5-methoxyindole
Derivatives of these precursors tailored for specific synthetic routes.
Classical and Contemporary Synthetic Methodologies for Indole Nucleus Formation
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis is a robust and widely used method for constructing indole rings. For the synthesis of this compound, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone formed from 4-methoxyphenylhydrazine and phenylacetaldehyde.
The general reaction is as follows: 4-methoxyphenylhydrazine + phenylacetaldehyde → 4-methoxyphenylhydrazone of phenylacetaldehyde → this compound
The reaction conditions can be varied, with common acid catalysts including zinc chloride, polyphosphoric acid (PPA), or protic acids like sulfuric or hydrochloric acid. The choice of catalyst and solvent can significantly influence the reaction yield and purity of the product. The presence of the methoxy (B1213986) group on the phenylhydrazine (B124118) ring can sometimes lead to side reactions, a peculiarity noted in Fischer indole syntheses with methoxy-substituted phenylhydrazones. nih.gov
A similar approach has been successfully employed for the synthesis of ethyl this compound-2-carboxylate, highlighting the versatility of the Fischer synthesis for this class of compounds.
Nenitzescu Indole Synthesis Approaches
The Nenitzescu indole synthesis is particularly useful for preparing 5-hydroxyindoles from a benzoquinone and a β-aminocrotonate. wikipedia.org While not a direct route to 5-methoxyindoles, it can be adapted. A potential strategy would involve the synthesis of 5-hydroxy-3-phenyl-1H-indole followed by methylation of the hydroxyl group.
The general mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence. wikipedia.org For the synthesis of a 3-phenyl substituted indole, a β-amino-β-phenylacrylate derivative would be required as the enamine component. The efficiency of the Nenitzescu reaction is highly dependent on the substituents and reaction conditions. rsc.org
| Reactant 1 | Reactant 2 | Product | Notes |
| Benzoquinone | β-Amino-β-phenylacrylate ester | 5-Hydroxy-3-phenyl-1H-indole-2-carboxylate | The initial product would require further modification (decarboxylation and methylation) to yield this compound. |
Reissert Indole Synthesis Variations
The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate. wikipedia.orgbhu.ac.in To apply this to this compound, one would start with a suitably substituted o-nitrotoluene. However, the standard Reissert synthesis yields an indole with a carboxylic acid group at the 2-position and does not directly install a substituent at the 3-position.
A modified Reissert approach could be envisioned where a precursor like 2-(2-nitro-4-methoxyphenyl)-1-phenylethanone undergoes reductive cyclization. This would be a non-traditional application of the Reissert-type cyclization. The classical Reissert synthesis is a two-step process involving condensation followed by reductive cyclization. derpharmachemica.com
| Starting Material | Key Steps | Intermediate | Final Product (after decarboxylation) |
| 2-nitro-4-methoxytoluene | Condensation with diethyl oxalate, followed by reductive cyclization | 5-methoxyindole-2-carboxylic acid | 5-methoxyindole |
This classical route would yield 5-methoxyindole, which would then require a separate step to introduce the phenyl group at the C3 position.
Transition Metal-Catalyzed Coupling Reactions for Indole Formation
Modern synthetic methods have increasingly utilized transition metal catalysis for the construction of indole scaffolds. Palladium-catalyzed reactions have been particularly prominent. One such strategy is the direct arylation of an indole core. For instance, 5-methoxyindole can be directly arylated at the C3 position with a phenyl halide or a phenylboronic acid derivative.
A study on the synthesis of 3-phenyl-1H-indoles demonstrated a highly regioselective palladium-catalyzed direct arylation of NH-indoles. researchgate.net This method, using a palladium(II) acetate/bis(diphenylphosphino)methane catalytic system, could be directly applied to 5-methoxyindole to furnish the desired product. researchgate.net
| Indole Substrate | Arylating Agent | Catalyst System | Product |
| 5-methoxyindole | Phenylboronic acid | Pd(OAc)₂ / dppm | This compound |
| 5-methoxyindole | Phenyl halide | Palladium catalyst with appropriate ligand | This compound |
Other transition metal-catalyzed methods for indole synthesis include intramolecular or intermolecular reactions of 2-alkynyl anilides with aryl or alkyl halides. arabjchem.org
Multicomponent Reaction (MCR) Strategies for Indole Scaffolds
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. frontiersin.org While a specific MCR for the direct one-pot synthesis of this compound is not prominently reported, MCRs are widely used to generate highly substituted indoles. exeter.ac.ukerciyes.edu.tr
For example, a three-component reaction involving an aniline, an aldehyde, and an alkyne can lead to the formation of a polysubstituted indole. A plausible MCR strategy for this compound could involve the reaction of 4-methoxyaniline, an appropriate alkyne, and a carbonyl source under transition metal catalysis.
Another MCR approach involves the reaction of indoles with aldehydes. For instance, the reaction of 5-methoxyindole with benzaldehyde (B42025) can lead to bis(indolyl)methanes. nih.gov While this does not directly yield the target compound, it demonstrates the reactivity of the C3 position of the indole in MCRs.
Regioselective Functionalization of the this compound Core
The strategic functionalization of the this compound scaffold is pivotal for the exploration of its chemical space and the development of new derivatives with tailored properties. The inherent reactivity of the indole nucleus, modulated by the electronic effects of the C-5 methoxy and C-3 phenyl substituents, allows for selective modifications at several key positions.
N-Functionalization Strategies
The nitrogen atom (N-1) of the indole ring represents a primary site for functionalization. The presence of a lone pair of electrons on the nitrogen, and its acidic proton, allows for a variety of substitution reactions. These modifications are crucial as they can significantly impact the steric and electronic properties of the molecule, influencing its biological activity and solubility.
Common strategies for N-functionalization include alkylation and arylation. N-alkylation can be achieved by treating the indole with alkyl halides in the presence of a base. evitachem.com For instance, the reaction of an indole with an appropriate alkyl halide under reflux conditions in solvents like acetonitrile (B52724) or N,N-Dimethylformamide (DMF) can yield the N-alkylated product. evitachem.com
N-arylation of indoles, including those with substitution patterns similar to this compound, can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. amazonaws.com This method allows for the introduction of various aryl and heteroaryl groups at the N-1 position.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-5-methoxy-3-phenyl-1H-indole |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-5-methoxy-3-phenyl-1H-indole |
C-2 and C-3 Functionalization Techniques
While the C-3 position of the indole core is generally the most nucleophilic and prone to electrophilic attack, in this compound, this position is already substituted. chim.itdergipark.org.tr Therefore, further direct functionalization at C-3 is challenging. However, functionalization at the C-2 position is a viable and important strategy for elaborating the core structure.
Lithiation is a powerful technique for introducing substituents at the C-2 position. core.ac.ukwhiterose.ac.uk The process typically involves treating an N-protected indole with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This generates a highly reactive 2-lithioindole intermediate, which can then be quenched with a wide range of electrophiles to introduce various functional groups (e.g., halogens, alkyl, acyl, or silyl (B83357) groups). whiterose.ac.ukwhiterose.ac.ukresearchgate.net The choice of the N-protecting group is critical for directing the lithiation to the C-2 position.
Palladium-catalyzed direct C-H arylation has also emerged as a method for functionalizing indole derivatives. While typically favoring the C-3 position, under specific ligand and reaction conditions, arylation at other positions can be achieved, although C-2 functionalization of a C-3 substituted indole is less common. nih.govacs.org
| Technique | Key Reagents | Position of Functionalization | Resulting Moiety |
| Directed Lithiation | N-protecting group, Organolithium reagent (e.g., n-BuLi), Electrophile | C-2 | C-2 substituted derivative |
| Vilsmeier-Haack Reaction | POCl₃, DMF | C-3 (if unsubstituted) | C-3 formyl group |
Electrophilic Substitution Patterns at the Benzene (B151609) Ring Modulated by Methoxy Group
The methoxy group at the C-5 position is a strong electron-donating group, which activates the benzene portion of the indole ring towards electrophilic aromatic substitution. Its ortho- and para-directing influence makes the C-4 and C-6 positions the most reactive sites for electrophiles. This regioselectivity allows for the controlled introduction of functional groups onto the carbocyclic ring.
Studies on methoxy-substituted indoles have shown that electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions will preferentially occur at these activated positions. For example, the presence of a 5-methoxy group directs electrophilic substitution primarily to the C-4 and C-6 positions. The relative ratio of C-4 to C-6 substitution can be influenced by the nature of the electrophile and the reaction conditions. The presence of a bulky substituent at the C-3 position, such as the phenyl group in the target compound, might also sterically influence the regiochemical outcome of the substitution.
| Position | Electronic Effect of Methoxy Group | Predicted Reactivity towards Electrophiles |
| C-4 | Ortho, Activating | High |
| C-6 | Para, Activating | High |
| C-7 | Meta, Less Activated | Low |
Derivatization and Analogue Synthesis for Structure-Activity Relationship Investigations
The synthesis of analogues of this compound is a critical step in medicinal chemistry for establishing structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profile.
SAR studies on related 3-phenyl-1H-indole scaffolds have demonstrated that substituents on both the indole ring and the C-3 phenyl group can have a profound impact on biological activity. For instance, in a study of 3-phenyl-1H-indoles evaluated for antimycobacterial activity, variations at the 5-position of the indole and at the para-position of the phenyl ring led to significant differences in the minimum inhibitory concentration (MIC). mdpi.com
The introduction of a methoxy group at the 5-position of the indole ring has been shown to be a viable strategy in the development of biologically active compounds. mdpi.com Further derivatization could involve:
Modification of the C-3 Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions to probe electronic and steric requirements for activity. mdpi.com
Variation of the C-5 Substituent: Replacing the methoxy group with other alkoxy groups, halogens, or alkyl groups to understand the role of this substituent.
N-1 Substitution: Introducing a variety of alkyl or aryl groups at the indole nitrogen to explore the impact on activity and physical properties. evitachem.com
An example of SAR data for analogues of this compound against Mycobacterium tuberculosis is presented below.
| Compound | R¹ (Indole C-5) | R² (Phenyl C-4) | MIC (µM) |
| Analogue 1 | -OCH₃ | -H | > 42.1 |
| Analogue 2 | -OCH₃ | -CH₃ | > 42.2 |
| Analogue 3 | -OCH₃ | -OCH₃ | 24.7 |
| Analogue 4 | -OCH₃ | -F | 19.7 |
| Analogue 5 | -OCH₃ | -CF₃ | 17.2 |
| Data adapted from a study on related 3-phenyl-1H-indoles. mdpi.com |
This data illustrates that for the 5-methoxyindole core, electron-withdrawing substituents on the C-3 phenyl ring, such as fluoro and trifluoromethyl groups, can lead to enhanced activity. mdpi.com Such systematic studies are essential for the rational design of more potent and effective therapeutic agents based on the this compound scaffold.
Computational Chemistry and Theoretical Investigations of 5 Methoxy 3 Phenyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of 5-methoxy-3-phenyl-1H-indole. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electronic and geometric features.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a prominent and versatile computational method for investigating the properties of molecular systems like this compound. DFT calculations provide a balance between accuracy and computational cost, making them well-suited for studying the geometry and electronic characteristics of this indole (B1671886) derivative. scirp.orgresearchgate.net These studies are crucial for understanding the molecule's stability, reactivity, and interactions.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular structure. These calculations have revealed that the indole and phenyl rings in related structures are not coplanar. For instance, in a dimeric derivative, 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, the two indole rings are nearly orthogonal to each other, with a dihedral angle of 84.49 (6)°. nih.gov The phenyl ring is also significantly inclined with respect to the indole rings. nih.gov This twisting is often a result of steric hindrance between the different ring systems. nih.gov
Conformer analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also a key aspect of these computational studies. By calculating the energies of various conformers, researchers can identify the lowest-energy and therefore most populated conformations of this compound.
Table 1: Selected Bond Lengths and Angles from a Related Indole Structure
| Parameter | Value |
| C8–C7–C17 Angle | 113.07 (14)° |
| C8–C7–C6 Angle | 112.52 (14)° |
| C17–C7–C6 Angle | 111.53 (15)° |
| Data derived from a related dimeric indole structure and may not be fully representative of this compound. nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
For indole derivatives, the HOMO is often localized on the electron-rich indole ring, while the LUMO may be distributed over other parts of the molecule. scirp.org In the case of a related chalcone (B49325) derivative, the HOMO was found to be localized on the phenyl rings and oxygen atoms, while the LUMO was primarily on the prop-2-en-1-one group. scirp.org This distribution of frontier orbitals is crucial for predicting sites of electrophilic and nucleophilic attack.
Table 2: Calculated HOMO and LUMO Energies for a Related Chalcone Derivative
| Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| RHF | -0.30717 | 0.04286 | 0.35003 |
| B3LYP | -0.21689 | -0.08978 | 0.12711 |
| Data from a related chalcone derivative, highlighting the application of these calculations. scirp.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For indole derivatives, the MEP map typically shows negative potential around the heteroatom in the indole ring and any oxygen atoms, indicating these as likely sites for hydrogen bonding and electrophilic interactions. researchgate.net The regions around the hydrogen atoms of the N-H group and aromatic rings generally exhibit positive potential. researchgate.net These maps are instrumental in understanding intermolecular interactions, including drug-receptor binding. dntb.gov.ua
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. For indole derivatives, tautomerism can be a significant consideration. mdpi.com Computational studies can predict the relative stabilities of different tautomeric forms of this compound.
For example, in a study of a related pyrazole (B372694) system, it was found that the hydroxy tautomer was the predominant form in solution and in the crystalline state. mdpi.com DFT calculations can provide the relative energies of the possible tautomers, helping to determine which form is more likely to be observed under different conditions. researchgate.net This information is critical for understanding the molecule's chemical behavior and biological activity.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). researchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical basis for interpreting experimental spectroscopic data. acs.org
These calculations can help to assign the observed absorption bands to specific electronic transitions within the this compound molecule, such as π-π* transitions within the aromatic rings. researchgate.net The accuracy of TD-DFT calculations allows for a detailed understanding of the photophysical properties of the compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For derivatives of this compound, MD simulations have been instrumental in understanding their conformational landscapes and how they interact with biological targets.
For instance, MD simulations have been employed to investigate the binding modes of indole derivatives to specific receptors. These simulations can reveal how the molecule fits into a binding pocket and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. In studies of similar indole-containing compounds as potential antipsychotics, MD simulations have been used to analyze the stability of ligand-receptor complexes and to understand the molecular basis for their activity. researchgate.net The indole moiety often penetrates deep into the receptor cavity, forming crucial interactions with hydrophobic residues. researchgate.net
Conformational analysis through MD simulations helps in identifying the most stable three-dimensional arrangements of the molecule. This is crucial as the biological activity of a molecule is often dependent on its specific conformation. The flexibility of the phenyl group relative to the indole core in this compound can be explored, revealing the energetically favorable orientations that are relevant for receptor binding.
The binding dynamics, which describe how a ligand associates with and dissociates from a receptor, can also be elucidated through MD simulations. These simulations can provide insights into the kinetic aspects of binding, complementing the thermodynamic information obtained from docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. mdpi.com
The development of predictive QSAR models for indole derivatives involves several steps. mdpi.com First, a dataset of compounds with known biological activities is compiled. mdpi.com For these compounds, a variety of molecular descriptors are calculated, which quantify different aspects of their molecular structure. mdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. mdpi.comnih.gov
In a study on indole-based inhibitors of human isoprenylcysteine carboxyl methyltransferase (ICMT), a QSAR model was developed using a library of approximately 70 analogues. nih.gov The resulting model demonstrated that the inhibitory activity was significantly influenced by the properties of the substituents on the indole nitrogen and the phenyl ring. nih.gov Specifically, good activity was associated with lipophilic and larger substituents on the indole nitrogen, while the substituted phenyl ring attached to the indole should have limited size and lipophilicity. nih.gov Another study on arylsulfonylhydrazones, which included derivatives with a 5-methoxy-1H-indole-3-yl moiety, utilized QSAR modeling to design new potential anticancer agents. nih.gov
Table 1: Example of a Generic QSAR Model Equation
| Model Component | Description |
| Equation | Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ |
| Activity | The biological activity of the compound (e.g., pIC₅₀). |
| c₀, c₁, c₂, ..., cₙ | Coefficients determined by the regression analysis. |
| D₁, D₂, ..., Dₙ | Molecular descriptors (e.g., electronic, topological). |
This table represents a generalized form of a QSAR equation. The specific descriptors and coefficients would be determined from the analysis of a particular dataset.
The predictive power of a QSAR model heavily relies on the choice of molecular descriptors. mdpi.com These descriptors can be broadly categorized into several types, including electronic and topological descriptors.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of molecular orbitals (e.g., HOMO and LUMO). They are crucial for understanding interactions involving electrostatic forces, such as hydrogen bonding and polar interactions. For indole derivatives, electronic descriptors can capture the influence of the methoxy (B1213986) group on the electron density of the indole ring and the electronic nature of the phenyl substituent. nih.gov
Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional representation of a molecule. semanticscholar.org They describe aspects of molecular size, shape, and branching. Examples include molecular weight, polar surface area, and various connectivity indices. mdpi.com In the QSAR study of ICMT inhibitors, descriptors related to size (Area, Volume) and lipophilicity (ClogP, Hansch π values) were used to characterize the substituents on the indole and phenyl rings. nih.gov
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. orientjchem.org Techniques like stepwise regression or genetic algorithms are often employed to identify the subset of descriptors that best explains the variance in the biological activity. mdpi.com
Once a QSAR model is developed, its statistical significance and predictive ability must be rigorously validated. orientjchem.org This is typically done through internal and external validation procedures.
Internal Validation: This process assesses the robustness of the model using the initial dataset. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model. orientjchem.org The adjusted R-squared (R²adj) is another important parameter that accounts for the number of descriptors in the model. orientjchem.org
External Validation: This involves using the developed QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. orientjchem.org The predictive ability of the model is then assessed by comparing the predicted activities with the experimental values for the test set. The predictive correlation coefficient (r²pred) is calculated for the external test set, and a value greater than 0.5 is often required for a model to be considered predictive. mdpi.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Threshold for a Good Model |
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through internal cross-validation. | > 0.5 orientjchem.org |
| r²pred (Predictive r² for external test set) | Measures the predictive performance of the model on an external set of compounds. | > 0.5 mdpi.com |
| Standard Error of Estimate | Indicates the average deviation of the predicted values from the actual values. | As low as possible |
| F-statistic | A statistical test to determine the overall significance of the regression model. | High value with a low p-value |
A study on indole derivatives as anticancer agents provides an example of the validation process, where the quality of the QSAR model was assessed using both internal and external validation, including parameters like q², r²train, and r²test. orientjchem.org
Molecular Interactions and Receptor Pharmacology of Indole Derivatives
Receptor Binding Studies
The affinity and selectivity of a compound for different receptors are crucial determinants of its therapeutic potential and side-effect profile. For 5-methoxy-3-phenyl-1H-indole and related analogs, these properties have been explored through various in vitro techniques.
Affinity and Selectivity Profiling for Specific Receptors
The indole (B1671886) scaffold is a common feature in many biologically active compounds, enabling them to interact with a wide range of receptors. ontosight.ai The substituents on the indole ring, such as the methoxy (B1213986) and phenyl groups in this compound, play a significant role in modulating the binding affinity and selectivity for these targets.
Sigma Receptors: Derivatives of this compound have been investigated for their affinity towards sigma receptors. smolecule.com For instance, certain indole-piperidine compounds show high affinity for both sigma-1 and sigma-2 receptors. smolecule.com The introduction of specific substituents can significantly influence this affinity. For example, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring in some analogs led to a 420-fold increase in sigma-1 receptor affinity. smolecule.com Molecular modeling studies suggest that interactions with specific amino acid residues, like glutamic acid 172 and tyrosine 206, are key for this binding. smolecule.com
Dopamine (B1211576) Receptors: Substituted phenyl-4-hydroxy-1-piperidyl indole analogs, which share structural similarities with this compound, have demonstrated nanomolar affinity for D2 dopamine receptors. nih.gov Some of these compounds exhibit a 10- to 100-fold selectivity for D2 over D3 dopamine receptors. nih.gov The addition of a methoxy group to the indole ring has been shown to increase affinity for D2 receptors by fourfold without altering the affinity for D3 receptors, resulting in compounds with high selectivity. nih.gov
Estrogen Receptor-α: In the context of estrogen receptor-α (ER-α), the methoxy group on a steroidal nucleus has been shown to engage in hydrogen bonding with the amino acid residue ARG:394. nih.govscispace.com While direct binding data for this compound is not specified, the activity of related compounds suggests that the methoxy group can be a key determinant of binding. For example, a compound with a methoxy group displayed significant in vitro antineoplastic potential against an ER-α positive breast cancer cell line. nih.govscispace.com
Benzodiazepine (B76468) Receptors: The indole scaffold is also a known pharmacophore for ligands of the benzodiazepine binding site on the GABA-A receptor. mdpi.com The nature and position of substituents on the indole ring and its side chains are critical for determining the binding affinity. mdpi.com
Cannabinoid Receptors: Studies on diindolylmethanes (DIMs), which feature two indole rings, have shown that these compounds can bind to cannabinoid receptors CB1 and CB2. beilstein-journals.org A derivative with a methoxy substituent on one of the indole rings displayed an affinity for the CB1 receptor that was comparable to the parent unsubstituted compound. beilstein-journals.org This suggests that the 5-methoxy-indole moiety can be accommodated within the binding pocket of the CB1 receptor. beilstein-journals.org
Here is an interactive data table summarizing the binding affinities of related indole derivatives:
Radioligand Competition Binding Assays
Radioligand competition binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. uni-regensburg.de This technique involves competing a non-labeled test compound against a radioactively labeled ligand (radioligand) that is known to bind to the target receptor with high affinity. perceptive.com By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), researchers can calculate the equilibrium dissociation constant (Ki), which is a measure of the compound's binding affinity. perceptive.comclockss.org
These assays have been instrumental in characterizing the receptor binding profiles of various indole derivatives. For example, competitive radioligand binding studies using 125I-IABN as the radioligand were performed to determine the equilibrium dissociation constants of indole analogs at human D2 and D3 dopamine receptors expressed in HEK 293 cells. nih.gov Similarly, the binding affinities of certain compounds for cannabinoid receptors were evaluated using the radioligand [3H]CP55,940 in membrane preparations of CHO cells expressing human CB1 or CB2 receptors. beilstein-journals.org
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is widely used to understand how a ligand, such as this compound, might interact with a receptor at the molecular level. researchgate.net
Docking studies have been employed to analyze the interactions of indole derivatives with various receptors. For instance, computer-assisted modeling has been used to dock D2-selective ligands to human D2 and D3 dopamine receptor subtypes to understand the molecular basis for their binding selectivity. nih.gov In another study, molecular docking was used to investigate the binding of an indole derivative with human serum albumin, revealing interactions with specific amino acid residues. researchgate.net
These computational analyses provide valuable insights into the specific amino acid residues that are crucial for binding. For example, in the case of ER-α, docking studies have identified key interactions, such as hydrogen bonds with residues like Thr347 and Glu353, and pi-pi stacking with Phe404. nih.govscispace.com Similarly, for sigma-1 receptors, glutamic acid 172 and tyrosine 206 have been identified as important contact residues. smolecule.com
Enzyme Inhibition Mechanisms
In addition to receptor binding, indole derivatives can exert their biological effects by inhibiting the activity of enzymes. ontosight.ai This inhibition can be either reversible or irreversible and can occur through various kinetic mechanisms.
Reversible and Irreversible Enzyme Inhibition
Enzyme inhibitors can be broadly classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be easily dissociated from the enzyme. Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme, leading to a permanent loss of its activity. The specific chemical structure of the inhibitor and the enzyme's active site determine the nature of the inhibition.
Kinetic Analysis of Inhibition
The study of enzyme kinetics provides valuable information about the mechanism of inhibition. clockss.org By analyzing the effect of the inhibitor on the reaction rate at different substrate concentrations, it is possible to determine the type of inhibition, which can be competitive, non-competitive, or uncompetitive.
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. mdpi.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
While specific kinetic studies on the enzyme inhibition of this compound are not detailed in the provided context, related indole derivatives have been shown to act as enzyme inhibitors. For example, some oxindole (B195798) alkaloids have been found to inhibit butyrylcholinesterase (BChE) and lipoxygenase (LOX), with their inhibitory potential being influenced by the substituents on the phenyl ring. clockss.org The determination of inhibition constants (Ki) and the analysis of Dixon and Lineweaver-Burk plots are standard methods used to characterize the kinetics of enzyme inhibition. clockss.org
Target-Specific Enzyme Inhibition
While direct enzymatic inhibition data for this compound is limited in the scientific literature, studies on closely related analogs provide a framework for understanding its potential inhibitory profile.
Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. While numerous natural and synthetic compounds with indole scaffolds have been investigated as tyrosinase inhibitors, specific studies evaluating the inhibitory activity of this compound are not prominent in the reviewed literature.
DNA Gyrase: Bacterial DNA gyrase is a critical enzyme for DNA replication and a target for antibacterial agents. Various indole derivatives have been explored as potential inhibitors. For instance, certain N-phenylpyrrolamide rsc.org and indole-containing compounds have been identified as inhibitors of the GyrB subunit of Mycobacterium tuberculosis gyrase. oup.com However, research specifically detailing the effects of this compound on DNA gyrase has not been identified. Some studies have suggested that electron-donating groups on the indole ring can reduce activity against this target. oup.com
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleic acids and amino acids. Its inhibition disrupts cell proliferation, making it a target for antimicrobial and anticancer therapies. While certain indole derivatives have been investigated as DHFR inhibitors, no specific data on the inhibitory action of this compound against DHFR is currently available.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catabolizes tryptophan and is a significant target in immunotherapy for cancer and for treating neurological diseases. tandfonline.comcdnsciencepub.com The search for IDO1 inhibitors has yielded many compounds with indole-like scaffolds, such as (E)-3-styrylindoles and 2-(5-imidazolyl)indoles. cdnsciencepub.com However, direct inhibitory studies on this compound against IDO1 have not been found in the reviewed literature.
COX/LOX Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. A significant finding in a study of related compounds demonstrated the importance of the 5-methoxy substituent for potent and selective COX-2 inhibition. researchgate.net A series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. The analog with a methoxy group at the C-5 position, 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole , was the most potent and selective COX-2 inhibitor in the series. researchgate.net This compound exhibited a COX-2 IC50 value of 0.08 µM and a selectivity index (SI) of over 291, indicating high selectivity for COX-2 over COX-1. researchgate.net Molecular modeling suggested the methylsulfonyl group on the phenyl ring orients into the secondary pocket of the COX-2 active site, a key interaction for selectivity. researchgate.net This highlights the potential of the 5-methoxy-indole scaffold, as present in this compound, for selective COX-2 inhibition.
Interactive Data Table: COX-2 Inhibition for a 5-Methoxy-Indole Analog
Below are the findings for the analog 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | >23.3 | 0.08 | >291 |
| Data sourced from a study on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives. researchgate.net |
GSK-3β, EGFR, Bcr-Abl Proteins:
Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov Various indole derivatives, such as isatins and benzofuran-3-yl-(indol-3-yl)maleimides, have been developed as GSK-3β inhibitors. actuatetherapeutics.comscielo.br However, specific inhibitory data for this compound is not available.
Epidermal Growth Factor Receptor (EGFR): The EGFR tyrosine kinase is a major target in cancer therapy. While many inhibitors feature heterocyclic systems, and some spiro-indole or functionalized indole-2-carboxamide derivatives have shown activity, studies on this compound as an EGFR inhibitor were not identified. tandfonline.comtandfonline.com
Bcr-Abl Proteins: The Bcr-Abl tyrosine kinase is the causative agent in chronic myeloid leukemia. Research into inhibitors has led to the development of compounds like imatinib (B729) and allosteric inhibitors that bind to the myristate site. These inhibitors are typically complex heterocyclic systems, and no studies were found linking this compound to Bcr-Abl inhibition.
Protein-Protein Interaction Modulation
The ability of small molecules to modulate protein-protein interactions is a growing area of therapeutic interest. Indole derivatives have been explored for these properties, particularly in the context of allosteric modulation.
Allosteric Modulation by Indole Compounds
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity for its endogenous ligand. Indole-based structures have been key in developing such modulators. For example, a series of indole-2-carboxamides were identified as allosteric modulators of the cannabinoid type 1 (CB1) receptor. acs.orgunc.eduacs.org In these studies, substitutions on the indole ring were found to be critical for both binding affinity to the allosteric site and the degree of cooperativity with the orthosteric site. acs.orgacs.org Similarly, other indole derivatives like 5-methoxy-3-(4-piperidylmethyl)-indole have been investigated for allosteric modulation of the 5-hydroxytryptamine 6 receptor. smolecule.com There is, however, no specific research available on this compound as an allosteric modulator for the targets listed.
Direct Protein Binding Investigations
Direct binding investigations, often using techniques like X-ray crystallography, provide definitive evidence of how a compound interacts with its protein target. A crystal structure analysis was performed on a related bis-indolylalkane, 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole . evitachem.com This study revealed that the two planar indole rings are oriented almost orthogonally to each other, and the phenyl ring is inclined with respect to both indole systems. evitachem.com While this is not the target compound, it provides valuable structural information on the spatial arrangement of the 5-methoxy-indole and phenyl moieties when bound together, which can inform computational docking studies and understanding of steric interactions within a protein's binding pocket. Direct protein binding studies for this compound itself are not described in the reviewed literature.
Cellular and Molecular Biological Mechanisms of Action
Modulation of Cellular Signaling Pathways
Regulation of Key Kinase Pathways
Indole (B1671886) derivatives, including those with a 5-methoxy-3-phenyl-1H-indole scaffold, have demonstrated the ability to modulate several key kinase pathways that are often dysregulated in disease states.
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. mdpi.comoncotarget.com Aberrant activation of this pathway is a hallmark of many cancers. mdpi.comoncotarget.com Certain indole compounds have been found to inhibit this pathway. For instance, some indole derivatives have been shown to be potent dual inhibitors of PI3K and mTOR. nih.gov The 5-methoxy group on the indole ring can play a role in the binding and inhibition of these kinases. nih.gov Studies on related indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have shown their ability to deregulate PI3K/Akt/mTOR signaling. nih.gov Specifically, they can inhibit the activation of PI3K and Akt, leading to downstream effects on cell proliferation and survival. nih.gov
Akt: As a central node in the PI3K/Akt/mTOR pathway, Akt (also known as protein kinase B) is a critical regulator of cell survival and proliferation. mdpi.com Its activation is a key step in the signaling cascade. mdpi.com Some indole derivatives have been identified as specific inhibitors of Akt. nih.gov The inhibition of Akt phosphorylation is a common mechanism by which these compounds exert their effects. nih.gov
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival. nih.gov There is significant crosstalk between the NF-κB and PI3K/Akt/mTOR pathways. nih.gov Several indole compounds have been documented to inhibit the NF-κB pathway. nih.gov This inhibition can occur through various mechanisms, including preventing the translocation of NF-κB to the nucleus. nih.gov A novel indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has been shown to downregulate the expression of genes involved in inflammation that are regulated by NF-κB. researchgate.net
Wnt Pathway: The Wnt signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis by controlling cell fate, proliferation, and migration. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. nih.gov Some pyrrole (B145914) and indole derivatives have been synthesized as inhibitors of the Wnt/β-catenin signaling pathway. acs.org
AhR Pathway: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates cellular responses to various environmental toxins. While direct evidence for the interaction of this compound with the AhR pathway is limited, the indole nucleus itself is a known scaffold for AhR ligands.
Gene Expression and Transcriptional Regulation
The modulation of signaling pathways by this compound and its derivatives ultimately translates into changes in gene expression and transcriptional regulation.
microRNA (miRNA) Upregulation: The PI3K/Akt/mTOR/NF-κB signaling network has been shown to play a role in the regulation of novel microRNAs (miRNAs). nih.gov While specific data on this compound is not available, the general principle suggests that by modulating these pathways, indole compounds could influence the expression of miRNAs involved in processes like epithelial-to-mesenchymal transition (EMT). nih.gov
Cell Cycle Regulation and Apoptosis Induction Mechanisms
A significant aspect of the biological activity of this compound derivatives is their ability to interfere with the cell cycle and trigger programmed cell death (apoptosis). bohrium.commedchemexpress.com
Induction of Cell Cycle Arrest
G0/G1 Phase Arrest: Some indole-based Bcl-2 inhibitors have been shown to cause cell cycle arrest in the G0/G1 phase. nih.gov This is consistent with the role of Bcl-2 in regulating the transition from a quiescent state to a proliferative state. nih.gov Additionally, certain quinizarin (B34044) derivatives have been observed to induce G0/G1 phase arrest in cancer cells. mdpi.com
G2/M Phase Arrest: A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.govresearchgate.net Inhibition of tubulin polymerization leads to a disruption of mitosis and an arrest of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netacs.org For example, a related compound, 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075), induces G2-M phase arrest in cancer cells. researchgate.net Similarly, 5-methoxy-2-phenyl-1H-indole has been shown to arrest HeLa cells in the G2/M phase.
Mechanisms of Apoptosis Induction
Mitochondrial Membrane Potential Disruption: The induction of apoptosis by some indole derivatives is linked to the disruption of the mitochondrial membrane potential.
Bcl-2 Modulation: The Bcl-2 family of proteins are key regulators of apoptosis. Some indole derivatives have been designed as inhibitors of the anti-apoptotic protein Bcl-2. nih.gov By inhibiting Bcl-2, these compounds can shift the cellular balance towards apoptosis. nih.gov
Biochemical Processes Influenced by Indole Derivatives
The indole scaffold is a fundamental component of many biologically active molecules and is involved in a wide array of biochemical processes. bohrium.com Indole itself is produced from tryptophan by the enzyme tryptophanase and acts as an intercellular signal molecule in bacteria, regulating processes like spore formation, drug resistance, and biofilm formation. wikipedia.org In higher organisms, indole derivatives are crucial, with well-known examples including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org
The diverse biological activities of indole derivatives stem from their ability to interact with a multitude of cellular targets, including receptors and enzymes. pcbiochemres.com The specific substitutions on the indole ring, such as the 5-methoxy and 3-phenyl groups, significantly influence their pharmacological properties.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for several cellular functions, including cell division, motility, and intracellular transport. nih.gov The disruption of microtubule dynamics is a proven strategy for the development of anticancer agents. nih.gov The indole scaffold, particularly with phenyl substitution, has been identified as a promising structural motif for inhibitors that target tubulin polymerization. nih.govnih.gov
Research into arylthioindoles (ATIs) has provided insights into how substitutions on the indole ring affect tubulin inhibition. While the introduction of a methyl or halogen at the 5-position of the indole ring had varying effects, the addition of a methoxy (B1213986) group at this position in 3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole derivatives resulted in little change in the inhibitory effect on tubulin assembly compared to the unsubstituted parent compound. csic.es Specifically, 5-methoxy-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole (Compound 22) was found to be a potent inhibitor of tubulin polymerization. csic.es Molecular docking studies suggest that this series of compounds inhibits tubulin at the colchicine (B1669291) binding site. nih.gov
The inhibitory concentration (IC₅₀) values for selected 5-substituted indole derivatives highlight their activity against tubulin polymerization and cancer cell growth.
| Compound Name | Substitution at Position 5 | Tubulin Assembly IC₅₀ (µM) | MCF-7 Cell Growth IC₅₀ (nM) |
| 3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole (10) | H | 2.6 | 34 |
| 5-Chloro-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole (14) | Cl | 2.6 | >100 |
| 5-Methyl-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole (21) | CH₃ | 2.7 | 25 |
| 5-Methoxy-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole (22) | OCH₃ | 4.1 | 29 |
| 5-Ethoxy-3-[(3,4,5-trimethoxyphenyl)thio]-1H-indole (24) | OCH₂CH₃ | 2.1 | 18 |
This table presents data on the inhibition of tubulin polymerization and MCF-7 cell growth by various 5-substituted 3-arylthioindole derivatives. Data sourced from csic.es.
Modulation of Mycobacterial Strains
The indole nucleus is a key component in compounds with demonstrated antitubercular activity. researchgate.netmdpi.com The mechanisms of action for indole-based compounds against mycobacterial strains are diverse and include the inhibition of cell wall synthesis, mycolic acid synthesis, protein synthesis, RNA synthesis, ATP synthase, DNA topoisomerase, and DNA gyrase. nih.gov
A study focused on a series of synthesized 3-phenyl-1H-indoles revealed their potential as inhibitors of Mycobacterium tuberculosis (Mtb) growth. pucrs.brnih.gov Within this series, derivatives featuring a methoxy group at the 5-position of the indole ring showed notable activity. For example, 5-methoxy-3-(4-methoxyphenyl)-1H-indole (3l) and 5-methoxy-3-(4-(trifluoromethyl)phenyl)-1H-indole (3n) demonstrated significant inhibitory activity against the Mtb H37Rv strain. mdpi.compucrs.br The activity of these compounds suggests they may operate through mechanisms distinct from first-line tuberculosis drugs, as they retained effectiveness against multidrug-resistant (MDR) strains. mdpi.comnih.gov
Further investigations into indole derivatives have identified their potential to target specific enzymes crucial for mycobacterial survival. Some indole-containing compounds have been found to be specific inhibitors of the GyrB subunit of DNA gyrase in M. tuberculosis. oup.com While some substitutions, like a methyl group at the 5-position, can reduce activity, a methoxy group has been shown to enhance the inhibitory effect in certain structural contexts. oup.com
| Compound Name | Substituent (Position 3 Phenyl Ring) | MIC (µM) against Mtb H37Rv |
| 5-Methoxy-3-(p-tolyl)-1H-indole (3k) | 4-CH₃ | >105.5 |
| 5-Methoxy-3-(4-methoxyphenyl)-1H-indole (3l) | 4-OCH₃ | 24.7 |
| 5-Methoxy-3-(4-fluorophenyl)-1H-indole (3m) | 4-F | 82.9 |
| 5-Methoxy-3-(4-(trifluoromethyl)phenyl)-1H-indole (3n) | 4-CF₃ | 17.2 |
| 5-Chloro-3-(4-methoxyphenyl)-1H-indole (3r) | 4-OCH₃ (on phenyl) + 5-Cl (on indole) | 19.4 |
This table displays the in vitro antimycobacterial activity of selected 5-substituted-3-phenyl-1H-indoles against the M. tuberculosis H37Rv strain. Data sourced from mdpi.compucrs.br.
Interference with Bacterial Physiology
Beyond mycobacteria, indole derivatives interfere with various aspects of general bacterial physiology, including growth, biofilm formation, and motility. nih.gov
Growth Inhibition: Derivatives of 5-methoxy-indole have shown the ability to inhibit the growth of various bacterial species. For instance, 5-methoxy-3-methyl-1H-indole, a closely related compound, has been shown to inhibit the growth of Gram-negative bacteria such as Salmonella and E. coli by targeting protein synthesis. biosynth.com A wide range of indole derivatives, including those with halogen substitutions, have demonstrated excellent inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. nih.gov
Biofilm Formation: Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antibiotics. chiet.edu.eg Indole and its derivatives are known to play a role in controlling biofilm formation. nih.gov Several compounds containing the 5-methoxy-indole moiety have been identified as potent inhibitors of biofilm formation. For example, derivatives of (Z)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acid, including a 5-methoxy indole variant (4e), were found to inhibit biofilm formation at concentrations two- to four-times lower than reference drugs. mdpi.com Similarly, other complex molecules incorporating a 5-methoxy-indole structure have shown significant biofilm inhibitory activity against Staphylococcus aureus. nih.gov
| Compound Name | Target Bacteria | Biofilm Inhibition Activity |
| 3-Formyl-5-methoxy-1H-indole-2-carbonitrile | Staphylococcus aureus, Escherichia coli | Effective reduction of biofilm formation. |
| (5-methoxy-1-methyl-1H-indol-3-yl)[3-(5-methoxy-1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]methanone (5c) | Staphylococcus aureus | BIC₅₀ = 0.9 µM nih.gov |
| (Z)-3-[5-(5-Methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] propionic acid (4e) | S. aureus, S. epidermidis, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae | 2- to 4-times more potent than reference drugs. mdpi.com |
This table summarizes the reported antibiofilm activities of various compounds containing the 5-methoxy-indole scaffold. BIC₅₀ represents the concentration required to inhibit biofilm formation by 50%. Data sourced from mdpi.comnih.gov.
Motility and Stress Responses: Indole itself is a signaling molecule that can affect bacterial motility. nih.gov For instance, exogenous indole can reduce the motility of certain E. coli strains. nih.gov While specific studies on the effect of this compound on motility are limited, the general activity of the indole scaffold suggests a potential role in modulating this behavior. Furthermore, substituted indoles have been investigated for their ability to eradicate persister cells, which are a subpopulation of bacteria in a dormant, stress-resistant state that allows them to survive antibiotic treatment. frontiersin.org
In Vitro Metabolism and Biophysical Characterization of Indole Compounds
In Vitro Metabolic Pathways and Enzyme Systems
The in vitro metabolism of xenobiotics like 5-methoxy-3-phenyl-1H-indole is primarily investigated using subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes. These studies are fundamental in predicting the in vivo behavior of a compound.
Cytochrome P450 (CYP) Mediated Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is a major player in the oxidative metabolism of most drugs and other foreign compounds. While direct studies on this compound are limited, the metabolism of structurally related indole (B1671886) compounds provides valuable insights into its potential biotransformation pathways.
The metabolism of methoxy-substituted indoles often involves O-demethylation and hydroxylation reactions. For instance, studies on other methoxyflavones have shown that CYP1A1 exhibits the highest rate of metabolism for fully methylated compounds, followed by CYP1A2 and CYP3A4, while CYP2C9 and CYP2D6 show minimal activity. The metabolism of another indole-containing compound, dolasetron, is mediated by CYP2D6 and CYP3A4. Furthermore, research on 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) implicated CYP1A2, CYP2C19, CYP2D6, and CYP3A4 in its metabolism.
Given the structural similarities, it is plausible that this compound is also metabolized by a combination of these CYP isoforms, primarily through oxidation of the indole ring and the phenyl substituent, as well as O-demethylation of the methoxy (B1213986) group. For example, the metabolism of indole itself to indoxyl in rat and human liver microsomes is predominantly catalyzed by CYP2E1, with contributions from CYP2A6 and CYP2C19.
Table 1: Potential Cytochrome P450 Enzymes in the Metabolism of Indole Compounds
| Enzyme Family | Specific Isoform | Potential Role in Indole Metabolism |
| CYP1A | CYP1A1, CYP1A2 | Oxidation and O-demethylation of methoxy-substituted indoles. |
| CYP2C | CYP2C9, CYP2C19 | Metabolism of various indole derivatives. |
| CYP2D | CYP2D6 | Hydroxylation and O-demethylation of indole-containing compounds. |
| CYP2E | CYP2E1 | Major enzyme in the oxidation of indole to indoxyl. |
| CYP3A | CYP3A4 | Metabolism of a wide range of indole-based drugs. |
Identification of Major Metabolites and Their Formation
The primary metabolic transformations anticipated for this compound include hydroxylation and O-demethylation. Hydroxylation can occur on the indole ring, likely at positions 4, 6, or 7, or on the phenyl ring. O-demethylation would yield a hydroxylated metabolite at the 5-position of the indole ring.
For example, the in vitro metabolism of a similar compound, 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, in liver microsomes resulted in two primary types of metabolites: hydroxylated products and O-demethylated products. Similarly, studies with the indole derivative indoline (B122111) showed that it is aromatized by CYP enzymes, particularly CYP3A4, to form indole.
Conjugation Reactions (e.g., Sulfotransferase)
Organ-Specific In Vitro Metabolism Studies (e.g., Liver, Intestine, Pineal Organ)
The liver is the primary site of drug metabolism. In vitro studies using liver microsomes or hepatocytes are therefore standard for characterizing the metabolic profile of a new chemical entity. The intestinal mucosa also contains a significant concentration of drug-metabolizing enzymes and can contribute to the first-pass metabolism of orally administered compounds.
The pineal gland is another organ of interest for indole metabolism due to its role in the synthesis of melatonin, an indoleamine. In vitro studies have shown that the pineal gland can metabolize various indole compounds. For example, the pike pineal organ can synthesize a range of indoles and exhibits both common and unusual metabolic pathways, including the deacetylation of melatonin. This suggests that extrahepatic tissues could play a role in the metabolism of this compound, particularly if it distributes to these sites.
Biophysical Characterization of Indole-Biomolecule Complexes
Understanding the interaction of a compound with biomolecules such as proteins and nucleic acids is essential for explaining its mechanism of action. Spectroscopic techniques are powerful tools for such investigations.
Spectroscopic Analysis of Molecular Interactions (e.g., ATR-FTIR, UV-Vis)
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a valuable technique for studying molecular interactions in a variety of states. It can provide information on the conformational changes and binding of ligands to biomolecules. For instance, ATR-FTIR has been used to monitor the interaction between indole and methylglyoxal, confirming the formation of an adduct. While specific ATR-FTIR studies on this compound are not available, this technique holds the potential to elucidate its binding to target proteins by analyzing changes in the vibrational modes of both the ligand and the protein upon complex formation.
UV-Visible (UV-Vis) spectroscopy is another widely used method to study ligand-protein interactions. Changes in the absorption spectrum of a compound or a protein upon binding can provide information about the formation of a complex and can be used to determine binding constants. Although specific UV-Vis studies characterizing the interaction of this compound with biomolecules have not been reported, this technique is a standard method for such biophysical characterizations.
Mass Spectrometry for Adduct Identification and Structural Elucidation
Mass spectrometry is a critical tool for identifying metabolites and potential adducts of xenobiotics. For the indole class of compounds, high-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent drug and its metabolites.
In studies of related 3-phenyl-1H-indoles, electrospray ionization (ESI) is a common technique. For instance, the characterization of various substituted 3-phenyl-1H-indoles has been successfully performed using ESI-HRMS to confirm their molecular formula. nih.gov This technique allows for the precise mass measurement of the molecular ion, which is a fundamental step in structural elucidation.
While specific adducts of this compound are not documented in the available research, the general approach to adduct identification involves monitoring for specific mass shifts corresponding to the addition of small molecules. Mass spectrometry can detect adduct ions formed through interactions with molecules in the sample matrix or from metabolic activation. researchgate.netucdavis.edu For example, common adducts in positive ion mode ESI-MS include the addition of sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often used to confirm the molecular weight of a compound. rsc.org
The fragmentation pattern of the parent molecule and its metabolites in tandem mass spectrometry (MS/MS) provides crucial structural information. For indole-containing compounds, characteristic fragmentation patterns can help to identify the core structure and the location of metabolic modifications. Although a detailed fragmentation study for this compound is not available, research on similar structures indicates that the indole ring and its substituents would yield predictable fragment ions.
Table 1: General Information on this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound-2-carboxylic acid | C₁₆H₁₃NO₃ | 267.28 | 906593-71-9 |
| This compound-2-carboxylate | C₁₆H₁₂NO₃⁻ | 266.27 | 7082421 (CID) |
| 3,3'-(phenylmethylene)bis(1H-indole) | C₂₃H₁₈N₂ | 322.41 | Not Available |
This table presents data for closely related structures to provide context due to the limited specific data for this compound.
Double Electron-Electron Resonance (DEER) Spectroscopy for Protein-Ligand Interaction Mapping
Double Electron-Electron Resonance (DEER) spectroscopy, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a powerful technique for measuring nanometer-scale distances in biomolecules, making it suitable for mapping protein-ligand interactions and conformational changes. nih.govnih.gov The method relies on measuring the magnetic dipolar interaction between two unpaired electrons, which are typically introduced into the protein via site-directed spin labeling. nih.gov
There are no specific studies in the reviewed literature that employ DEER spectroscopy to investigate the interaction of this compound with proteins. However, the general principles of the technique are well-established for observing protein-ligand interactions. nih.govspringernature.com This approach can be particularly useful for membrane proteins, where high-resolution structural information is often challenging to obtain. nih.govspringernature.com
The application of DEER to a specific ligand like this compound would involve:
Identifying a target protein of interest.
Introducing spin labels (e.g., nitroxide radicals) at specific sites on the protein.
Measuring the distance between the spin labels in the presence and absence of the ligand.
Analyzing changes in the distance distribution to infer conformational changes induced by ligand binding.
This methodology provides valuable insights into the structural dynamics of protein-ligand complexes. nih.gov
Advanced Analytical Methodologies for Indole Research
Chromatographic Techniques
Chromatography is an indispensable tool in the analysis of indole (B1671886) compounds, enabling the separation of complex mixtures and the precise quantification of individual components. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the analyte, such as volatility and polarity, as well as the required sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile indole derivatives like 5-methoxy-3-phenyl-1H-indole. The versatility of HPLC allows for a wide range of stationary and mobile phases to be employed, enabling the fine-tuning of separation conditions to achieve optimal resolution and quantification.
Reverse-phase HPLC is commonly utilized for the separation of indole derivatives. In this mode, a nonpolar stationary phase, such as a C18 column, is paired with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic modifier, often acetonitrile (B52724) or methanol, with additives like formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. Gradient elution, where the composition of the mobile phase is altered over the course of the analysis, is frequently employed to effectively separate compounds with a range of polarities.
For the quantification of this compound, a UV detector is commonly used, as the indole ring system possesses a strong chromophore that absorbs light in the ultraviolet range, typically around 220 nm and 280 nm. The detector's response is proportional to the concentration of the analyte, allowing for accurate quantification when calibrated with appropriate standards. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that are determined during method validation to ensure the reliability of the measurements.
Table 1: Illustrative HPLC Parameters for Indole Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Detection | UV at 280 nm | | Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many indole derivatives can be analyzed by GC, their application to compounds like this compound may require derivatization to increase volatility and thermal stability. Silylation is a common derivatization technique used for this purpose, wherein active hydrogen atoms are replaced with a trimethylsilyl (TMS) group.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, which can vary in length and stationary phase polarity, separates the components of the mixture based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is often used for the detection of organic compounds, providing high sensitivity. For more definitive identification, GC is frequently coupled with a mass spectrometer (GC-MS).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in analytical sensitivity and selectivity for the analysis of indole derivatives. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency and faster analysis times compared to conventional HPLC.
When coupled with a tandem mass spectrometer, this technique provides a powerful tool for both quantification and structural confirmation. The mass spectrometer can be operated in various modes, with multiple reaction monitoring (MRM) being particularly suited for high-sensitivity quantification. In MRM, a specific precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process provides a high degree of selectivity, minimizing interference from matrix components.
For this compound, the precursor ion would be its protonated molecule [M+H]⁺. The selection of appropriate product ions is determined through compound-specific optimization. The high sensitivity of UPLC-MS/MS allows for the detection and quantification of analytes at very low concentrations, often in the picogram to femtogram range.
Table 2: Representative UPLC-MS/MS Parameters for Indole Analysis
| Parameter | Condition |
|---|---|
| UPLC System | Acquity UPLC or similar |
| Column | C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Mass Spectrometer | Triple Quadrupole | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Desolvation Temp. | 500°C | | Scan Mode | Multiple Reaction Monitoring (MRM) |
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the structural elucidation of newly synthesized compounds and for the confirmation of the identity of known substances. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
In the ¹H NMR spectrum of an indole derivative, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the number and connectivity of the protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indole and phenyl rings, a singlet for the methoxy (B1213986) group protons, and a broad singlet for the N-H proton of the indole ring.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms to which they are attached. For this compound, distinct signals would be observed for the carbons of the indole and phenyl rings, as well as a signal for the methoxy carbon. Spectroscopic data for the closely related compound, 5-methoxy-3-(p-tolyl)-1H-indole, shows characteristic chemical shifts that can be used to infer the expected values for this compound. For instance, the methoxy carbon in the tolyl-substituted analogue appears at approximately 56.0 ppm, and the carbons of the indole ring show characteristic shifts, such as C5 at around 154.7 ppm and C3 at approximately 118.1 ppm. mdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C2 | ~122 |
| C3 | ~118 |
| C3a | ~126 |
| C4 | ~112 |
| C5 | ~155 |
| C6 | ~112 |
| C7 | ~122 |
| C7a | ~132 |
| C-OCH₃ | ~56 |
| Phenyl C (ipso) | ~135 |
| Phenyl C (ortho, meta, para) | 126-129 |
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
The IR spectrum of this compound would be expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band in the 1000-1300 cm⁻¹ region. Analysis of a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, shows a characteristic N-H stretching band at 3342 cm⁻¹, which supports these expectations. mdpi.com
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Methoxy) | Stretch | < 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O (Methoxy) | Stretch | 1000 - 1300 |
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, this method provides valuable information about the π-electron system and can be used for quantitative analysis. The indole scaffold contains a bicyclic aromatic system with delocalized π-electrons, which gives rise to characteristic absorption bands in the UV region.
When the indole ring is substituted, as with a methoxy group at the 5-position and a phenyl group at the 3-position, shifts in the absorption maxima (λmax) are observed. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide insight into the electronic effects of the substituents on the indole chromophore. The methoxy group, being an electron-donating group, typically causes a bathochromic shift.
The intensity of the absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert Law. This makes UV-Visible spectroscopy a straightforward and reliable method for determining the concentration of this compound in a sample, provided a pure standard is available for calibration. By measuring the absorbance at a specific wavelength (typically λmax), and knowing the molar absorptivity (extinction coefficient), the concentration can be accurately calculated. While specific spectral data for this compound is not detailed in the available literature, studies on related indole derivatives demonstrate the utility of this technique. For instance, various functionalized indoles exhibit distinct absorbance profiles that are used for their characterization and quantification. mdpi.comumaine.edu
| Property | Description | Application in Indole Analysis |
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which a substance has its strongest photon absorption. | Helps identify the chromophoric system and the influence of substituents on the electronic structure of the indole ring. |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A constant for a specific compound at a specific wavelength, used in the Beer-Lambert Law to determine concentration. |
| Beer-Lambert Law (A = εbc) | Relates the attenuation of light to the properties of the material through which the light is traveling. | The fundamental principle for quantitative analysis, allowing for the determination of the concentration of an indole derivative in a solution. |
Mass Spectrometry (MS) and Fragmentation Analysis for Molecular Weight and Structure Elucidation
Mass spectrometry (MS) is an indispensable tool for the analysis of indole derivatives, providing definitive information on molecular weight and elemental composition, which is crucial for confirming the identity of synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable as it can measure the mass-to-charge ratio (m/z) with very high accuracy.
For this compound, HRMS would be used to confirm its molecular formula (C15H13NO). The technique provides an experimental m/z value that can be compared to the calculated (theoretical) mass of the protonated molecule [M+H]+ or other adducts. A close match between the observed and calculated mass confirms the elemental composition. Research on closely related this compound derivatives illustrates this application clearly. mdpi.com
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. While the indole ring itself is quite stable, fragmentation patterns can help elucidate the nature and position of substituents. The fragmentation of this compound would likely involve characteristic losses, such as the loss of a methyl group from the methoxy substituent or cleavages related to the phenyl group, helping to piece together the molecular structure.
Table: HRMS Data for 5-Methoxy-3-Aryl-1H-Indole Derivatives mdpi.com
| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|---|
| 5-Methoxy-3-(p-tolyl)-1H-indole | C16H16NO | [M+H]⁺ | 238.1226 | 238.1251 |
| 5-Methoxy-3-(4-methoxyphenyl)-1H-indole | C16H16NO2 | [M+H]⁺ | 254.1176 | 254.1177 |
| 5-Methoxy-3-(4-fluorophenyl)-1H-indole | C15H13FNO | [M+H]⁺ | 242.0975 | 242.0976 |
| 5-Methoxy-3-(4-(trifluoromethyl)phenyl)-1H-indole | C16H11F3NO | [M-H]⁻ | 290.0798 | 290.0793 |
X-ray Crystallography for Solid-State Structure Determination
Crystal Structure Determination and Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The analysis of the crystal structure of indole derivatives provides deep insights into the non-covalent interactions that govern how molecules pack together in a solid. These interactions, including hydrogen bonding and π-π stacking, are fundamental to the material's physical properties.
While the specific crystal structure for this compound is not available, extensive research on closely related compounds reveals common structural motifs. For example, the crystal structure of 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole shows that the bicyclic indole rings are nearly planar. nih.gov In another related compound, 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, the indole and trimethoxyphenyl rings are not coplanar, exhibiting a significant dihedral angle of 45.35 (5)° between them. iucr.orgresearchgate.net
Table: Crystallographic Data for Related Indole Derivatives
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole | C₂₅H₂₂N₂O₂ | Monoclinic | P2₁/c | N—H···O hydrogen bonds, C—H···π interactions | nih.gov |
| 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole | C₁₈H₁₉NO₄ | Monoclinic | C 2/c | C—H···π interactions | iucr.orgresearchgate.net |
Polymorphism Studies of Indole Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is therefore critical, particularly in the pharmaceutical industry.
Research into indole derivatives has identified and characterized different polymorphic forms. A notable example is 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), for which two distinct polymorphs have been described. mdpi.com
Polymorph 1 crystallizes in the monoclinic C2/c space group. Its structure is characterized by two independent molecular chains that form ribbons. These ribbons are held together by intermolecular O–H⋯O and N–H⋯O hydrogen bonds. mdpi.com
Polymorph 2 crystallizes in the monoclinic P2₁/c space group. In this structure, the molecules form cyclic dimers through strong, double O−H⋯O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. These dimers are further linked by interactions between the indole N-H groups and adjacent methoxy groups. mdpi.com
The key difference between these two polymorphs lies in their hydrogen bonding network. The presence of cyclic dimers in Polymorph 2 versus extended ribbons in Polymorph 1 leads to different packing arrangements and, consequently, different physical properties. These structural differences can be identified and distinguished using techniques like X-ray diffraction and infrared spectroscopy. mdpi.com
Table: Comparison of 5-methoxy-1H-indole-2-carboxylic acid Polymorphs mdpi.com
| Feature | Polymorph 1 | Polymorph 2 |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| Primary H-Bonding Motif | Ribbons formed by O–H⋯O and N–H⋯O bonds | Cyclic dimers formed by double O−H⋯O bonds |
Future Perspectives and Emerging Research Directions in 5 Methoxy 3 Phenyl 1h Indole Chemistry
Integration of Multi-Omics Approaches in Understanding Indole (B1671886) Bioactivity
The biological activity of indole derivatives is vast and varied, ranging from antimicrobial to anticancer effects. nih.govmdpi.com To fully elucidate the mechanisms underlying these activities, future research is moving beyond single-target assays towards a more holistic, systems-level understanding. The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to comprehensively map the cellular responses to compounds like 5-methoxy-3-phenyl-1H-indole.
By simultaneously analyzing changes across these different biological layers, researchers can identify the pathways and networks modulated by the compound, uncover novel molecular targets, and understand potential off-target effects. For instance, transcriptomics can reveal changes in gene expression, while metabolomics can identify alterations in metabolic pathways following treatment with an indole derivative. nih.govmdpi.com This integrated approach can provide a detailed "bioactivity profile" that can be used to group compounds with similar mechanisms of action, aiding in the prediction of toxicity and efficacy. mdpi.com
Table 1: Illustrative Multi-Omics Data Integration for Indole Bioactivity Analysis
| Omics Level | Data Generated | Potential Insights for this compound |
|---|---|---|
| Genomics | DNA sequencing, SNP analysis | Identification of genetic markers for sensitivity or resistance. |
| Transcriptomics | RNA-seq, microarrays | Changes in gene expression, identification of regulated pathways. |
| Proteomics | Mass spectrometry-based protein quantification | Alterations in protein abundance and post-translational modifications. |
| Metabolomics | LC-MS, NMR | Perturbations in cellular metabolism, biomarker discovery. |
Advancements in Asymmetric Synthesis and Stereocontrol of Substituted Indoles
Many biologically active molecules are chiral, and their therapeutic effects are often stereospecific. The development of efficient and highly stereoselective methods for the synthesis of substituted indoles is therefore a critical area of research. Future advancements in this field will likely focus on the use of novel chiral catalysts, including transition metal complexes and organocatalysts, to control the three-dimensional arrangement of atoms during the synthesis of indole derivatives. nih.gov
For 3-substituted indoles like this compound, the introduction of a chiral center at the 3-position or on the phenyl substituent could lead to compounds with enhanced potency and selectivity for their biological targets. Researchers are exploring various strategies, such as palladium-catalyzed allylic alkylation and other transition-metal-catalyzed cross-coupling reactions, to achieve high levels of enantioselectivity. nih.gov The development of new chiral ligands is paramount to the success of these methods.
Table 2: Selected Catalytic Systems for Asymmetric Indole Synthesis
| Catalyst Type | Reaction | Key Features |
|---|---|---|
| Palladium-based | Allylic Alkylation, C-H Functionalization | High efficiency, good functional group tolerance. nih.gov |
| Copper-based | Cyclization, Alkynylation | Cost-effective, versatile for various indole syntheses. nih.gov |
| Iridium-based | Hydrogenation, C-H activation | High enantioselectivity for specific transformations. |
| Organocatalysts | Michael Addition, Friedel-Crafts Alkylation | Metal-free, environmentally benign, unique reactivity. |
Development of Novel Mechanistic Probes Based on the this compound Scaffold
The this compound scaffold can serve as a valuable starting point for the design of chemical probes to investigate biological processes. By strategically functionalizing this core structure, it is possible to create molecules that can be used to identify and validate new drug targets, and to study the intricacies of cellular signaling pathways.
For example, a photoaffinity label could be generated by introducing a photoreactive group onto the indole or phenyl ring. Upon photoactivation, this probe would form a covalent bond with its binding partner, allowing for the identification of the target protein. Similarly, the incorporation of a fluorescent dye would enable the visualization of the compound's subcellular localization, providing insights into its mechanism of action. The development of such probes is crucial for advancing our understanding of the molecular basis of disease.
Application of Artificial Intelligence and Machine Learning in Indole Discovery Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govmednexus.org These computational tools can be applied to various stages of the research pipeline for indole derivatives, from target identification to lead optimization and synthesis planning. acs.orgnih.gov
Table 3: Applications of AI/ML in Indole Research
| Application Area | AI/ML Technique | Expected Outcome |
|---|---|---|
| Bioactivity Prediction | Deep Neural Networks, Random Forest | Accurate prediction of the biological activity of novel indoles. mednexus.org |
| Virtual Screening | Support Vector Machines, Docking Simulations | Identification of hit compounds from large virtual libraries. |
| De Novo Design | Generative Adversarial Networks (GANs) | Generation of novel indole structures with desired properties. mednexus.org |
| Synthesis Planning | Retrosynthesis Algorithms | Prediction of optimal synthetic routes to target molecules. nih.gov |
Exploration of Indole Derivatives in Chemical Biology and Biological Tools
Beyond their direct therapeutic applications, indole derivatives are increasingly being explored as tools in chemical biology to dissect and manipulate biological systems. biosynth.comnih.gov The unique chemical properties of the indole scaffold make it an attractive framework for the development of a wide range of biological tools. nih.gov
For instance, indole-based compounds can be designed as inhibitors or activators of specific enzymes or receptors, allowing for the controlled perturbation of cellular functions. nih.gov They can also be developed as fluorescent sensors that report on the presence of specific ions or molecules within a cell. The versatility of the indole ring allows for its incorporation into a wide array of molecular architectures, making it a powerful platform for the creation of sophisticated tools to probe and control biological processes. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-methoxy-3-phenyl-1H-indole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The iodine-catalyzed electrophilic substitution of indoles is a key method. For example, using 10 mol% iodine in acetonitrile at 40°C for 5 hours achieves a 98% yield (Entry 16, Table 1 in ). Systematic optimization involves screening catalysts (e.g., FeCl₃, AlCl₃), temperatures (rt to 80°C), and reaction times (5–24 hours) to balance yield and efficiency. Lower temperatures (40°C) minimize side reactions, while iodine enhances regioselectivity via electrophilic activation .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The compound's ¹H NMR in DMSO-d₆ shows diagnostic signals: a broad singlet at δ 11.23 (NH), aromatic protons between δ 6.82–7.72, and a methoxy group at δ 3.80 (). ¹³C NMR confirms substituent positions (e.g., δ 154.4 for the methoxy carbon). High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity and molecular formula .
Q. What are common reactions involving this compound, and how do substituents influence reactivity?
- Methodological Answer : The indole core undergoes electrophilic substitution at the 2- and 4-positions. The 5-methoxy group acts as an electron donor, directing incoming electrophiles to the 4-position, while the 3-phenyl group sterically hinders the 2-position. For example, iodination or Friedel-Crafts alkylation can be performed in acetonitrile with Lewis acids (e.g., FeCl₃) or iodine .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combine exact exchange and gradient corrections to model electron correlation. For instance, B3LYP/6-311G(d,p) can calculate HOMO-LUMO gaps, electrostatic potentials, and transition-state geometries for substitution reactions. The Colle-Salvetti correlation-energy formula ( ) improves accuracy for non-covalent interactions .
Q. What crystallographic tools and software are recommended for determining the solid-state structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX (e.g., SHELXL for refinement) is standard. Programs like ORTEP-III ( ) visualize thermal ellipsoids, while WinGX ( ) integrates data processing. For bis-indolyl derivatives (e.g., 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole), space group assignment (e.g., P 1) and hydrogen-bonding networks are resolved using these tools .
Q. How can researchers resolve contradictions in reaction yields reported for iodine-catalyzed indole functionalization?
- Methodological Answer : Contradictions arise from varying catalyst loadings, solvent purity, or moisture sensitivity. For example, iodine (10 mol%) at 40°C yields 98% (Entry 16, ), but lower temperatures (rt) or reduced iodine (5 mol%) decrease efficiency (Entries 11, 18). Replicating conditions with rigorous exclusion of moisture and using anhydrous MeCN ensures reproducibility. Kinetic studies (time vs. conversion) further clarify optimal parameters .
Q. What biological screening strategies are appropriate for evaluating this compound derivatives, given their structural analogs' activities?
- Methodological Answer : Bis-indolylmethane analogs (e.g., ) show antiproliferative effects in breast cancer models. For this compound, in vitro assays like MTT for cytotoxicity, enzyme inhibition (e.g., cytochrome P450), and receptor-binding studies (e.g., serotonin receptors) are recommended. Structure-activity relationships (SAR) should focus on substituent effects at the 3-phenyl and 5-methoxy positions .
Q. How do computational and experimental spectral data compare for validating novel this compound derivatives?
- Methodological Answer : DFT-calculated NMR chemical shifts (e.g., using Gaussian with PCM solvent models) correlate with experimental data to confirm regiochemistry. For instance, the methoxy group’s deshielding effect on adjacent carbons matches δ 154.4 in ¹³C NMR (). IR spectra computed at the B3LYP level can also validate functional groups (e.g., NH stretch at ~3400 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
